![molecular formula C17H18N2O5S2 B2805592 2-{9,9-Dimethyl-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-en-14-yl}acetic acid CAS No. 1212216-00-6](/img/structure/B2805592.png)
2-{9,9-Dimethyl-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-en-14-yl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{9,9-Dimethyl-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-en-14-yl}acetic acid is a useful research compound. Its molecular formula is C17H18N2O5S2 and its molecular weight is 394.46. The purity is usually 95%.
BenchChem offers high-quality 2-{9,9-Dimethyl-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-en-14-yl}acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{9,9-Dimethyl-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-en-14-yl}acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
The compound has been utilized in the synthesis of novel thiopyrano[2,3-d]thiazole-based compounds containing the norbornane moiety. These synthesized compounds, such as 9,14-disubstituted 3,7-dithia-5,14-diazapentacyclo[9.5.1.0^2,10.0^4,8.0^12,16]heptadecen-4(8)-triones-6, 13, 15, were identified for their anticancer activity. Screening in vitro showed that compounds 5c, 5d, and 7b exhibited significant anticancer activity at micromolar concentrations against various cell lines, with particular selectivity against leukemia. Compounds 5c and 5d demonstrated high sensitivity to leukemia cell lines CCRF-CEM and SR, indicating their potential as leads for developing new anticancer therapies (Atamanyuk, Zimenkovsky, & Lesyk, 2008).
Molecular Modeling and Drug Development
The compound's derivatives have been explored through complete chemical shift assignment and molecular modeling studies. Two chromene derivatives synthesized from this compound were studied for their three-dimensional structures and chemical shifts through Nuclear Magnetic Resonance (NMR), corroborated by HOMO-LUMO DFT calculations. These studies suggested that the stereoisomers of these compounds might act as DNA intercalators, presenting them as potential leads for developing new anticancer drugs. This research highlights the compound's role in advancing the understanding of molecular interactions and structural characteristics critical for drug design (Rubim de Santana et al., 2020).
Wirkmechanismus
Target of Action
It is chemically related to trametinib , a kinase inhibitor used to treat patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations . Therefore, it is plausible that this compound may also target kinases, particularly those involved in the BRAF pathway.
Mode of Action
If it functions similarly to Trametinib, it would bind to its target kinase, inhibiting its activity and subsequently disrupting the signaling pathways it is involved in .
Biochemical Pathways
If it acts similarly to trametinib, it would affect the mapk/erk pathway, a key signaling pathway involved in cell proliferation and survival .
Result of Action
If it acts similarly to Trametinib, it would result in the inhibition of cell proliferation and induction of apoptosis in cells with the specific BRAF mutations .
Eigenschaften
IUPAC Name |
2-(9,9-dimethyl-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S2/c1-17(2)10-5-3-6(11(10)25-13-12(17)26-16(24)18-13)9-8(5)14(22)19(15(9)23)4-7(20)21/h5-6,8-11H,3-4H2,1-2H3,(H,18,24)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDWLDAIDQKPFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C3CC(C2SC4=C1SC(=O)N4)C5C3C(=O)N(C5=O)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{9,9-Dimethyl-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-en-14-yl}acetic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.